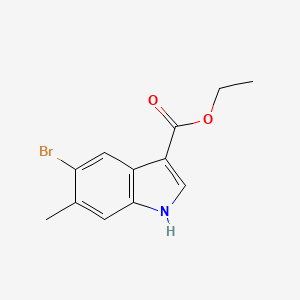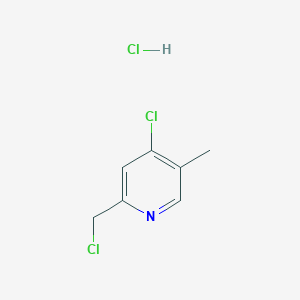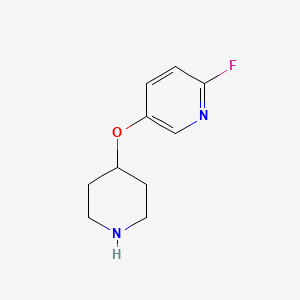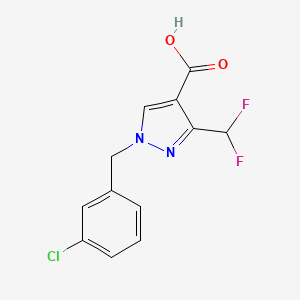
4,6-dichloro-1-(prop-2-yn-1-yl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-1-(prop-2-yn-1-yl)-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a prop-2-yn-1-yl group attached to the nitrogen atom of the indole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-1-(prop-2-yn-1-yl)-1H-indole typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4,6-dichloroindole.
Alkylation: The nitrogen atom of the indole ring is alkylated using propargyl bromide (prop-2-yn-1-yl bromide) in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
4,6-Dichloro-1-(prop-2-yn-1-yl)-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The prop-2-yn-1-yl group can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the alkyne group to alkenes or alkanes.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide, thiols, or alkoxides in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution Products: Various substituted indoles depending on the nucleophile used.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Alkenes or alkanes.
科学研究应用
4,6-Dichloro-1-(prop-2-yn-1-yl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4,6-dichloro-1-(prop-2-yn-1-yl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The prop-2-yn-1-yl group can act as a reactive moiety, facilitating covalent bonding with target molecules. The chlorine atoms may enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
相似化合物的比较
Similar Compounds
4,6-Dichloroindole: Lacks the prop-2-yn-1-yl group, making it less reactive in certain chemical reactions.
1-(Prop-2-yn-1-yl)indole: Lacks the chlorine atoms, which may affect its biological activity and chemical reactivity.
4,6-Dichloro-1H-indole-2-carboxylic acid: Contains a carboxylic acid group, altering its solubility and reactivity.
Uniqueness
4,6-Dichloro-1-(prop-2-yn-1-yl)-1H-indole is unique due to the combination of chlorine atoms and the prop-2-yn-1-yl group, which confer distinct chemical and biological properties
属性
分子式 |
C11H7Cl2N |
|---|---|
分子量 |
224.08 g/mol |
IUPAC 名称 |
4,6-dichloro-1-prop-2-ynylindole |
InChI |
InChI=1S/C11H7Cl2N/c1-2-4-14-5-3-9-10(13)6-8(12)7-11(9)14/h1,3,5-7H,4H2 |
InChI 键 |
AOTSUCTWAXRWBI-UHFFFAOYSA-N |
规范 SMILES |
C#CCN1C=CC2=C1C=C(C=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-(4-ethylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11714156.png)





![(E)-N-{[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}hydroxylamine](/img/structure/B11714196.png)

![[5-(4-Fluorophenyl)-3-furyl]methanol](/img/structure/B11714199.png)
![Benzyl 2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethylcarbamate](/img/structure/B11714201.png)
